![molecular formula C17H23N3O3 B4137415 N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide](/img/structure/B4137415.png)
N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide
Overview
Description
N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that belongs to the class of oxadiazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mechanism of Action
The mechanism of action of N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is not well understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide in lab experiments is its versatility. It can be used in various scientific research applications, including medicinal chemistry, biochemistry, and material science. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one of the limitations of using N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide is its limited solubility in water, which may affect its bioavailability in certain experiments.
Future Directions
There are several future directions for the scientific research on N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide. One direction is to further investigate its potential as an anti-cancer agent and to study its mechanism of action in cancer cells. Another direction is to explore its potential as a fluorescent probe for the detection of metal ions and to develop new metal complexes with unique properties. Additionally, there is potential for the development of new materials using N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide as a building block. Overall, the future directions of research on N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide are numerous and promising.
Scientific Research Applications
N-(3-isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-yl)propanamide has shown promising results in various scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In biochemistry, it has been used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties.
properties
IUPAC Name |
3-(5-phenyl-1,3,4-oxadiazol-2-yl)-N-(3-propan-2-yloxypropyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-13(2)22-12-6-11-18-15(21)9-10-16-19-20-17(23-16)14-7-4-3-5-8-14/h3-5,7-8,13H,6,9-12H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWNXDQPVLAUEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)CCC1=NN=C(O1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Isopropoxypropyl)-3-(5-phenyl-1,3,4-oxadiazol-2-YL)propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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